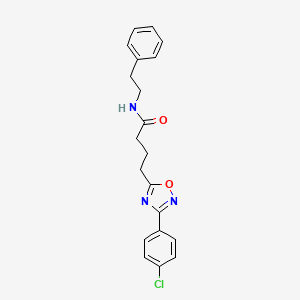
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPOP is a member of the oxadiazole family of compounds, which have shown promise in various fields of research due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is not fully understood, but it is thought to involve the modulation of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the nervous system. This may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, reduce the levels of corticosterone (a stress hormone), and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide in lab experiments is its high purity and yield. This makes it a reliable and consistent compound to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is to further investigate its mechanism of action and how it modulates the GABAergic system. Another area of research is to explore its potential applications in other fields, such as cancer research or drug addiction research. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound for research due to its unique chemical properties and potential applications in various fields. Its mechanism of action is not fully understood, but it has shown anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanism of action and potential applications in humans.
Synthesemethoden
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide involves several steps, including the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form 4-chlorophenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-phenethylbutyramide to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for research applications.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs to treat anxiety and depression.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-11-9-16(10-12-17)20-23-19(26-24-20)8-4-7-18(25)22-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLHXKVNCWCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
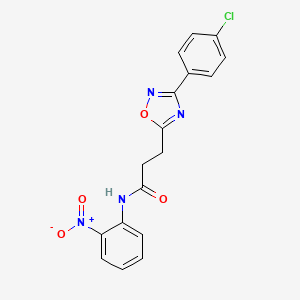

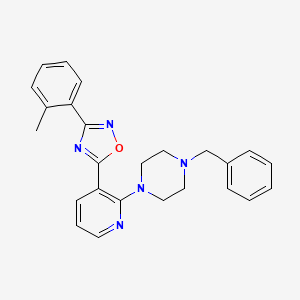
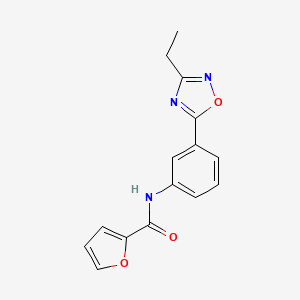


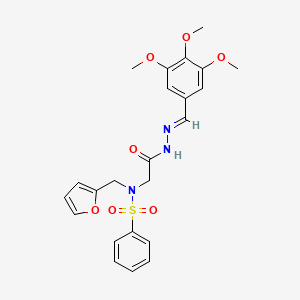
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)

